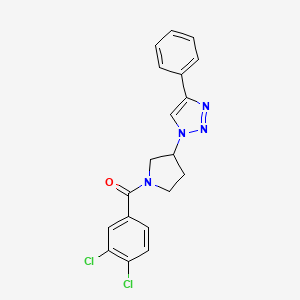
(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research has focused on the synthesis and molecular structure analysis of compounds related to (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone. Studies include the development of novel synthesis methods, structural characterization, and conformational analysis using spectroscopy and X-ray diffraction. These analyses have provided insight into the molecular structure and properties of these compounds, which are essential for understanding their potential applications in various fields of research (Huang et al., 2021).
Antimicrobial and Anticancer Activities
Investigations into the biological activities of compounds structurally related to (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have revealed significant antimicrobial and anticancer properties. These studies have explored the potential of these compounds to act as effective agents against various pathogens and cancer cell lines, highlighting their therapeutic potential. For instance, compounds with related structures have been evaluated for their ability to inhibit the growth of bacteria and fungi, showing promise as antimicrobial agents (Patel et al., 2011).
Molecular Docking and In Silico Analysis
Molecular docking studies and in silico analyses have been conducted to evaluate the interaction of compounds similar to (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone with various biological targets. These studies aim to predict the binding affinity and mode of action of these compounds within biological systems, providing valuable insights into their potential as therapeutic agents. Such computational studies are crucial for understanding the mechanism of action and optimizing the bioactivity of these compounds (Sivakumar et al., 2021).
Application in Organic Synthesis
Research has also explored the utility of compounds with structures related to (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone in organic synthesis. These compounds have been used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic chemistry. The development of new synthetic approaches using these compounds contributes to the expansion of the chemical toolbox available for the creation of novel molecules (Kaur & Kumar, 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets at the molecular level. For instance, the nitrogen atoms in the triazole moiety of similar compounds have been found to actively contribute to binding to the active site of enzymes . This binding can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
These could include pathways related to inflammation, cancer, viral infections, and more .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential range of targets, the effects could be diverse, ranging from altered enzyme activity to changes in cellular signaling pathways .
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O/c20-16-7-6-14(10-17(16)21)19(26)24-9-8-15(11-24)25-12-18(22-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPIKIYXVUKFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

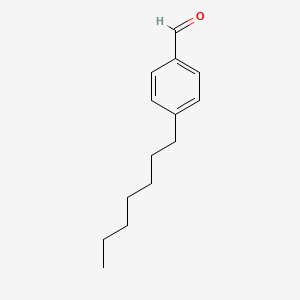

![Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate](/img/structure/B2925074.png)


![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)
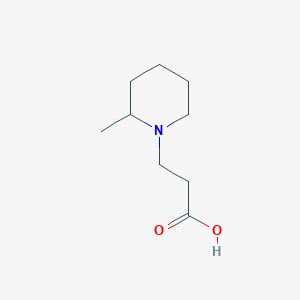
![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)
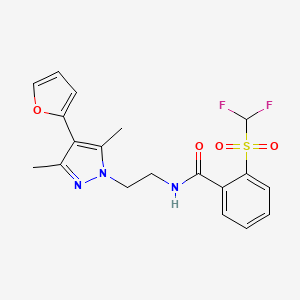
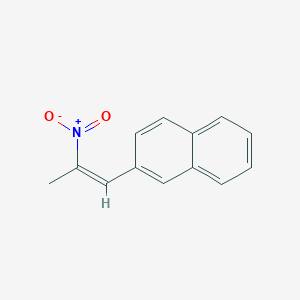
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)

![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2925089.png)